Zalcitabine - 7481-89-2

Zalcitabine

Catalog Number: EVT-286884
CAS Number: 7481-89-2
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zalcitabine is a synthetic pyrimidine nucleoside analogue, specifically a dideoxynucleoside analogue of deoxycytidine. [, ] It plays a crucial role in scientific research, particularly in the field of virology, as an inhibitor of viral replication. []

Zidovudine (3'-Azido-3'-deoxythymidine, AZT)

Relevance: Zidovudine is frequently mentioned in the context of Zalcitabine research due to several factors. Firstly, many studies investigated the use of Zalcitabine in patients who had previously been treated with Zidovudine, often due to treatment failure or intolerance [, , , , ]. Secondly, several studies explored the efficacy and safety of combination therapies using both Zidovudine and Zalcitabine [, , , , , , , , , , , , ]. This was driven by the in vitro observation that the two drugs can have additive or even synergistic effects in suppressing HIV replication [, , ]. Thirdly, the emergence of Zidovudine-resistant HIV strains prompted research into alternative or combination therapies, with Zalcitabine being one such alternative due to its activity against some Zidovudine-resistant strains [, , ].

Didanosine (2',3'-Dideoxyinosine, ddI)

Relevance: Didanosine is often mentioned in research involving Zalcitabine as they were both considered second-line treatment options for patients who did not respond well to or could not tolerate Zidovudine [, , ]. Comparative trials were conducted to assess the relative efficacy and safety of Didanosine and Zalcitabine in this patient population [, , ]. Additionally, some studies explored the potential benefits of triple-drug combinations that included Zidovudine, Didanosine, and Zalcitabine [, ].

Stavudine (d4T)

Relevance: Stavudine is often mentioned alongside Zalcitabine and Didanosine as alternative treatment options for patients who are unable to tolerate or have experienced treatment failure with Zidovudine [, ]. Studies have evaluated combinations of these drugs, including Stavudine and Zalcitabine, with Zidovudine in an attempt to improve treatment outcomes [, ].

Lamivudine (3TC)

Saquinavir

Relevance: Saquinavir is mentioned in the context of Zalcitabine research primarily in the context of combination therapy [, , ]. Studies explored the efficacy and safety of combining Zalcitabine with Saquinavir and Zidovudine in patients with advanced HIV infection [, , ]. These triple-drug regimens aimed to achieve greater viral suppression and potentially delay disease progression.

Indinavir

Relevance: Indinavir is mentioned alongside Saquinavir as a protease inhibitor that was investigated for its potential use in combination with Zalcitabine and other antiretroviral agents []. Studies aimed to determine if the addition of protease inhibitors like Indinavir to existing regimens containing Zalcitabine could further improve treatment outcomes in HIV-infected patients.

BEA005 (2′,3′-Dideoxy-3′-Hydroxymethylcytidine)

Relevance: BEA005 is structurally similar to Zalcitabine and was studied to compare their pharmacokinetics and distribution in rats []. The research aimed to understand how these compounds cross the blood-brain barrier, which is crucial for treating HIV infection within the central nervous system.

Uridine

Relevance: Uridine is mentioned in a study that investigated its potential to counteract the hepatotoxicity induced by Zalcitabine in mice []. Zalcitabine can interfere with mitochondrial DNA replication, leading to liver damage. The research explored whether uridine supplementation could mitigate these harmful effects.

Pentamidine Isethionate

Relevance: Pentamidine isethionate is mentioned in the context of Zalcitabine research as a prophylactic treatment for PCP, which was commonly used in patients with advanced HIV infection []. Many studies included patients who were receiving Pentamidine isethionate for PCP prophylaxis, highlighting the importance of managing this opportunistic infection in the context of HIV treatment.

Overview

Zalcitabine, chemically known as 4-amino-1-beta-D-2',3'-dideoxyribofuranosyl-2-(1H)-pyrimidone or 2',3'-dideoxycytidine, is a synthetic nucleoside analogue used primarily as an antiretroviral medication for the treatment of Human Immunodeficiency Virus infection. It was one of the first drugs approved for this purpose in the early 1990s but has since fallen out of common use in industrialized countries due to the development of more effective therapies. Zalcitabine acts by inhibiting viral replication through its action on reverse transcriptase, a critical enzyme in the HIV replication cycle.

Source and Classification

Zalcitabine is classified as a nucleoside reverse transcriptase inhibitor. It is derived from deoxycytidine, where the hydroxyl group at the 3' position is replaced by a hydrogen atom, rendering it incapable of supporting further DNA chain elongation. This modification is crucial for its mechanism of action against HIV.

Synthesis Analysis

Methods and Technical Details

The synthesis of zalcitabine has been described in several studies. Notable methods include:

  1. Chemical Synthesis: Early methods involved the conversion of cytidine derivatives through various chemical reactions to produce zalcitabine. The specific pathways often involve protection and deprotection steps to ensure the correct functional groups are present.
  2. Biochemical Synthesis: More recent approaches utilize enzymatic processes that mimic natural biosynthetic pathways, allowing for more efficient and potentially less toxic production methods.

The synthesis typically results in a product that must be purified using techniques such as liquid chromatography to achieve pharmaceutical-grade purity .

Molecular Structure Analysis

Structure and Data

Zalcitabine has a molecular formula of C9H13N3O3C_9H_{13}N_3O_3 and a molecular weight of approximately 211.22 g/mol. Its structural formula can be represented as follows:

Zalcitabine=4 amino 1 beta D 2 3 dideoxyribofuranosyl 2 1H pyrimidone\text{Zalcitabine}=\text{4 amino 1 beta D 2 3 dideoxyribofuranosyl 2 1H pyrimidone}

The compound features a pyrimidine ring with an amino group at the 4-position and a dideoxyribose sugar backbone, which is critical for its function as an antiviral agent .

Chemical Reactions Analysis

Reactions and Technical Details

Zalcitabine undergoes phosphorylation within cells to form its active metabolite, dideoxycytidine 5'-triphosphate. This process involves several enzymatic steps:

  1. Phosphorylation: The initial phosphorylation is catalyzed by 2'-deoxycytidine kinase, converting zalcitabine into zalcitabine monophosphate.
  2. Further Phosphorylation: Subsequent phosphorylation steps lead to the formation of zalcitabine diphosphate and finally zalcitabine triphosphate, which is the active form that inhibits reverse transcriptase.

These reactions are crucial for its mechanism of action against HIV, as they allow zalcitabine to compete with natural substrates during viral replication .

Mechanism of Action

Process and Data

Zalcitabine's mechanism of action involves several key processes:

  1. Inhibition of Reverse Transcriptase: Once phosphorylated to dideoxycytidine 5'-triphosphate, zalcitabine competes with deoxycytidine triphosphate for incorporation into viral DNA during reverse transcription.
  2. Chain Termination: Due to the absence of a hydroxyl group at the 3' position, incorporation of zalcitabine into DNA results in chain termination, preventing further elongation and effectively halting viral replication.

This mechanism has been shown to significantly reduce viral load and improve CD4+ cell counts in patients when used in combination with other antiretroviral agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zalcitabine is characterized by several physical properties:

  • Appearance: It appears as a white to off-white crystalline powder.
  • Solubility: Zalcitabine has an aqueous solubility of approximately 76.4 mg/mL at 25°C.
  • Bioavailability: The oral bioavailability exceeds 80%, although it can be affected by food intake.
  • Half-life: The plasma elimination half-life ranges from 1.1 to 1.8 hours, indicating rapid clearance from the body.

These properties are essential for understanding how zalcitabine behaves pharmacokinetically within the human body .

Applications

Scientific Uses

Zalcitabine was primarily utilized in the treatment of HIV infection, particularly in combination therapies with other antiretroviral drugs such as zidovudine and didanosine. Clinical studies have demonstrated that zalcitabine can delay disease progression and improve survival rates when used in combination therapy compared to monotherapy with zidovudine alone .

Moreover, research continues into its potential applications in combination with newer agents or within specific patient populations where resistance to other therapies may be an issue.

Properties

CAS Number

7481-89-2

Product Name

Zalcitabine

IUPAC Name

4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)

InChI Key

WREGKURFCTUGRC-UHFFFAOYSA-N

SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)N

Solubility

50 to 100 mg/mL at 66 °F (NTP, 1992)
In water, 76,400 mg/l @ 25 °C
7.05e+00 g/L
H2O (warm) 80 -90 (mg/mL)
Acetate buffer, pH 4 > 50 (mg/mL)
Carbonate buffer, pH 9 > 50 (mg/mL)
0.1N HCl > 50 (mg/mL)
0.1N NaOH > 50 (mg/mL)
EtOH (95 %) 5-7 (mg/mL)
MeOH 8-10 (mg/mL)
BuOH < 1 (mg/mL)
DMA 7-10 (mg/mL)
DMSO 90-100 (mg/mL)
DMSO (70%) 50-60 (mg/mL)
CH3CN < 1 (mg/mL)
EtOAc < 1 (mg/mL)
CHCl3 < 1 (mg/mL)
Toluene < 1 (mg/mL)

Synonyms

2',3' Dideoxycytidine
2',3'-Dideoxycytidine
ddC (Antiviral)
Dideoxycytidine
Hivid
HIVID Roche
NSC 606170
NSC-606170
NSC606170
Zalcitabine

Canonical SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.